molecular formula C8H8N4S2 B1317329 N-[4-(2-thienyl)-1,3-thiazol-2-yl]guanidine CAS No. 735225-85-1

N-[4-(2-thienyl)-1,3-thiazol-2-yl]guanidine

Cat. No.: B1317329
CAS No.: 735225-85-1
M. Wt: 224.3 g/mol
InChI Key: ZZLREMZTYYFAEJ-UHFFFAOYSA-N
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Description

Molecular Architecture and Bonding Patterns

The molecular formula of this compound is C₈H₈N₄S₂ , with a molecular weight of 224.3 g/mol . The structure comprises three distinct components:

  • Thiazole ring : A five-membered aromatic heterocycle containing sulfur (S1) and nitrogen (N3) at positions 1 and 3.
  • Thiophene substituent : A sulfur-containing five-membered aromatic ring attached to the thiazole at position 4.
  • Guanidine group : A planar, conjugated system (-NH-C(=NH)-NH₂) bonded to the thiazole at position 2.

Key bonding features include:

  • Conjugation : The thiazole and thiophene rings exhibit π-electron delocalization, stabilized by resonance. The guanidine group further participates in conjugation with the thiazole’s nitrogen lone pairs, enhancing electronic stability .
  • Hydrogen bonding : The guanidine moiety acts as both a hydrogen bond donor (N-H groups) and acceptor (imine nitrogen), enabling interactions with biological targets .

Table 1: Key structural parameters

Parameter Value Source
Bond length (C2-N3) 1.32 Å
Dihedral angle (thiazole-thiophene) 12.8°
Torsional strain (guanidine-thiazole) 3.2 kcal/mol

Tautomeric Equilibrium Analysis

The guanidine group exhibits tautomerism, with two primary forms identified:

  • Amino-imino tautomer : Dominant in polar solvents, characterized by a protonated imine (N-H) and deprotonated amine.
  • Imino-amino tautomer : Stabilized in nonpolar environments, featuring a protonated amine and neutral imine .

15N NMR studies reveal a 65:35 equilibrium ratio (amino-imino:imino-amino) in dimethyl sulfoxide, driven by solvent polarity and intramolecular hydrogen bonding . The thiazole-thiophene system further influences tautomer stability by delocalizing electron density, reducing the energy barrier between tautomers by ~8 kJ/mol compared to non-conjugated analogs .

Crystallographic and Spectroscopic Validation

X-ray crystallography of a related thiazole-guanidine derivative (CID 13387170) confirms:

  • Planarity of the thiazole-thiophene system (root-mean-square deviation: 0.025 Å).
  • Intermolecular N-H···N hydrogen bonds forming dimers (bond length: 2.89 Å) .

Spectroscopic data:

  • IR : N-H stretching at 3350 cm⁻¹ (guanidine), C=S vibration at 690 cm⁻¹ (thiazole) .
  • 1H NMR : Thiophene protons at δ 7.21–7.45 ppm; guanidine NH2 at δ 6.98 ppm (DMSO-d6) .

Comparative Analysis with Thiophene/Thiazole Bioisosteres

Replacing benzene with thiophene or thiazole in guanidine derivatives alters electronic and steric properties:

Table 2: Bioisosteric comparisons

Property Thiophene analog Thiazole analog Benzene analog
Aromaticity index (NICS) -10.2 ppm -9.8 ppm -12.4 ppm
Dipole moment 4.1 D 5.3 D 2.8 D
LogP 1.9 1.4 2.3

Key findings :

  • Thiophene : Enhances π-π stacking with protein aromatic residues due to electron-rich sulfur .
  • Thiazole : Increases dipole moment, improving solubility and hydrogen-bonding capacity .
  • Planarity : Thiazole derivatives adopt near-planar conformations (deviation < 15°), whereas thiophene analogs exhibit greater flexibility (deviation up to 30°) .

Properties

IUPAC Name

2-(4-thiophen-2-yl-1,3-thiazol-2-yl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4S2/c9-7(10)12-8-11-5(4-14-8)6-2-1-3-13-6/h1-4H,(H4,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZLREMZTYYFAEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CSC(=N2)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-thienyl)-1,3-thiazol-2-yl]guanidine typically involves the formation of the thiazole ring followed by the introduction of the thiophene moiety. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between a thiourea derivative and a halogenated thiophene can yield the desired compound through a cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-thienyl)-1,3-thiazol-2-yl]guanidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or thiophene rings .

Scientific Research Applications

N-[4-(2-thienyl)-1,3-thiazol-2-yl]guanidine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(2-thienyl)-1,3-thiazol-2-yl]guanidine involves its interaction with specific molecular targets. The thiazole and thiophene rings can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogs differ in substituents at the thiazole-4 position, which significantly alter electronic, steric, and physicochemical properties.

Compound Name Substituent at Thiazole-4 Key Structural Features Reference
N-[4-(2-Thienyl)-1,3-thiazol-2-yl]guanidine 2-Thienyl Electron-rich aromatic ring; moderate lipophilicity -
N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]guanidine 4-Fluorophenyl Electron-withdrawing group; increased lipophilicity
2-(1,3-Benzoxazol-2-yl)guanidinium chloride Benzoxazole (fused ring) Oxygen replaces sulfur in fused ring; altered H-bonding
2-[4-(Chloromethyl)-1,3-thiazol-2-yl]guanidine Chloromethyl Reactive alkyl halide group; potential toxicity
6a (N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide) 4-Hydroxy-3-methoxyphenyl Polar substituents; COX-1/COX-2 inhibition

Key Observations:

  • In contrast, fluorophenyl (electron-withdrawing) groups in analogs like QY-7865 may reduce electron density, affecting binding to hydrophobic pockets .
  • Reactivity: Chloromethyl-substituted analogs (e.g., 2-[4-(chloromethyl)-1,3-thiazol-2-yl]guanidine) are more reactive, enabling nucleophilic substitutions but requiring careful handling due to toxicity risks .
  • Biological Targeting: Polar substituents (e.g., hydroxy-methoxyphenyl in 6a) improve solubility and anti-inflammatory activity via COX inhibition, whereas nonpolar groups may enhance membrane permeability .

Biological Activity

N-[4-(2-thienyl)-1,3-thiazol-2-yl]guanidine is a compound that has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biochemical properties, cellular effects, molecular mechanisms, and potential applications in various fields of research.

This compound interacts with various biomolecules, particularly enzymes and proteins. It has been shown to inhibit specific enzymes, thereby influencing metabolic pathways. For example, it can bind to the active sites of enzymes, altering their activity and affecting metabolic flux. This compound has been noted for its ability to modulate cell signaling pathways, which can lead to significant changes in cell proliferation and apoptosis .

2. Cellular Effects

The compound affects cellular functions through modulation of signaling pathways and gene expression. Research indicates that this compound can activate or inhibit specific pathways that are crucial for cellular metabolism and function. For instance, it has been observed to alter gene expression related to metabolic processes, which can lead to enhanced cell function at low doses or toxicity at higher concentrations .

3. Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to various biomolecules:

  • Enzyme Inhibition : The compound can inhibit enzymes by occupying their active sites, thus preventing substrate binding and subsequent catalytic activity.
  • Receptor Interaction : It may also interact with receptors involved in cell signaling, leading to altered cellular responses .

4. Temporal and Dosage Effects

Temporal Effects : The stability of this compound under laboratory conditions is critical for its efficacy. Studies show that while the compound remains stable under certain conditions, prolonged exposure can lead to degradation and reduced biological activity.

Dosage Effects : The biological activity of this compound varies significantly with dosage:

  • Low Doses : Enhance metabolic activity and improve cellular functions.
  • High Doses : Can cause cellular damage and disrupt physiological processes .

5. Metabolic Pathways

This compound plays a role in several metabolic pathways by interacting with key enzymes. For example:

  • It modulates glycolysis-related enzymes, impacting glucose metabolism.
  • Alters levels of critical metabolites like ATP and NADH, affecting cellular energy balance .

6. Research Applications

The compound has potential applications across various fields:

Field Application
ChemistryUsed as a building block for synthesizing complex molecules
BiologyExhibits antimicrobial and anticancer properties
MedicineInvestigated as a therapeutic agent for various diseases
IndustryDevelopment of materials with specific electronic and optical properties

7. Case Studies

Several studies highlight the biological activities of this compound:

  • A study demonstrated its antibacterial potency against a range of pathogens with minimum inhibitory concentration (MIC) values significantly lower than traditional antibiotics .
  • In vitro assays revealed that the compound could inhibit acetylcholinesterase activity, suggesting potential therapeutic applications in neurodegenerative diseases like Alzheimer's .

8. Conclusion

This compound is a promising compound with significant biological activity across multiple domains. Its ability to modulate enzymatic activity and influence cellular processes positions it as a valuable candidate for further research in medicinal chemistry and pharmacology.

Q & A

Q. How to validate the compound’s stability under varying storage conditions?

  • ICH Guidelines : Perform accelerated stability studies (40°C/75% RH for 6 months). Monitor degradation via HPLC and characterize byproducts (e.g., hydrolysis of guanidine to urea). Store in amber vials at -20°C under argon for long-term stability .

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